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molecular formula C9H11ClN2O3 B8503077 Ethyl 2-(4-chloro-6-methoxypyrimidin-2-yl)acetate

Ethyl 2-(4-chloro-6-methoxypyrimidin-2-yl)acetate

Cat. No. B8503077
M. Wt: 230.65 g/mol
InChI Key: DGKNACWFZJJXCK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09133168B2

Procedure details

33 g of (4-chloro-6-methoxypyrimidin-2-yl)acetic acid ethyl ester (example 8b, step 2b) and 750 ml of acetonitrile are placed in a 1000 ml autoclave and then 71.2 g of potassium iodide and 55.85 ml of trimethylchlorosilane are added; an orangey-colored heterogeneous solution is obtained, which is stirred while heating under an argon pressure of 10 bar at 100° C. for 2 hours. The reaction medium is drawn off, then insoluble material is filtered off, washing is carried out with 3 times approximately 100 ml of EtOAc, and the filtrate is concentrated until a pasty residue is obtained, which is taken up in 500 ml of water. After stirring, extraction is carried out with 3 times approximately 350 ml of ethyl acetate, the combined organic extracts are washed with 500 ml of saturated NaCl solution, drying is carried out over MgSO4, filtration is carried out through a VF filter, and the resulting product is concentrated under vacuum. The compound obtained is purified by chromatography on silica gel (40-63 μm), elution being carried out with a mixture of EtOAc/n-heptane (2/8 v/v). The fractions containing the expected compound are combined and evaporated. A solid is isolated, which is triturated from diisopropyl ether, filtered through sintered glass and dried. (4-Chloro-6-oxo-1,6-dihydropyrimidin-2-yl)acetic acid ethyl ester is isolated in the form of a beige solid: 25.2 g; yield 81%.
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
750 mL
Type
reactant
Reaction Step Two
Quantity
71.2 g
Type
reactant
Reaction Step Three
Quantity
55.85 mL
Type
reactant
Reaction Step Three
Name
Quantity
500 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[N:11]=[C:10]([Cl:12])[CH:9]=[C:8]([O:13]C)[N:7]=1)[CH3:2].C(#N)C.[I-].[K+].C[Si](C)(C)Cl>O>[CH2:1]([O:3][C:4](=[O:15])[CH2:5][C:6]1[NH:7][C:8](=[O:13])[CH:9]=[C:10]([Cl:12])[N:11]=1)[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
33 g
Type
reactant
Smiles
C(C)OC(CC1=NC(=CC(=N1)Cl)OC)=O
Step Two
Name
Quantity
750 mL
Type
reactant
Smiles
C(C)#N
Step Three
Name
Quantity
71.2 g
Type
reactant
Smiles
[I-].[K+]
Name
Quantity
55.85 mL
Type
reactant
Smiles
C[Si](Cl)(C)C
Step Four
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
which is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
an orangey-colored heterogeneous solution is obtained
FILTRATION
Type
FILTRATION
Details
insoluble material is filtered off
WASH
Type
WASH
Details
washing
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated until a pasty residue
CUSTOM
Type
CUSTOM
Details
is obtained
STIRRING
Type
STIRRING
Details
After stirring
EXTRACTION
Type
EXTRACTION
Details
extraction
WASH
Type
WASH
Details
the combined organic extracts are washed with 500 ml of saturated NaCl solution
CUSTOM
Type
CUSTOM
Details
drying
FILTRATION
Type
FILTRATION
Details
is carried out over MgSO4, filtration
FILTRATION
Type
FILTRATION
Details
filter
CONCENTRATION
Type
CONCENTRATION
Details
the resulting product is concentrated under vacuum
CUSTOM
Type
CUSTOM
Details
The compound obtained
CUSTOM
Type
CUSTOM
Details
is purified by chromatography on silica gel (40-63 μm), elution
ADDITION
Type
ADDITION
Details
being carried out with a mixture of EtOAc/n-heptane (2/8 v/v)
ADDITION
Type
ADDITION
Details
The fractions containing the expected compound
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
A solid is isolated
CUSTOM
Type
CUSTOM
Details
which is triturated from diisopropyl ether
FILTRATION
Type
FILTRATION
Details
filtered through sintered glass
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(CC=1NC(C=C(N1)Cl)=O)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 81%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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